molecular formula C11H13NO3 B1443257 6-Methoxy-1-methylindoline-2-carboxylic acid CAS No. 1255146-88-3

6-Methoxy-1-methylindoline-2-carboxylic acid

Cat. No.: B1443257
CAS No.: 1255146-88-3
M. Wt: 207.23 g/mol
InChI Key: DKAWNVQXVWYVSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-1-methylindoline-2-carboxylic acid (CAS 1255146-88-3) is a chiral indoline derivative of high value in medicinal chemistry and pharmaceutical research. With a molecular formula of C11H13NO3 and a molecular weight of 207.23 g/mol , this compound serves as a versatile synthetic intermediate. The saturated indoline core, featuring a methyl group at the 1-position and a carboxylic acid at the 2-position, makes it a privileged scaffold for constructing more complex molecules. Its structure is particularly valuable for exploring structure-activity relationships in drug discovery programs. Indoline and indole derivatives are prevalent motifs in biologically active compounds and natural products, known for their wide range of pharmacological properties, which include potential anti-inflammatory, antimicrobial, and anticancer activities . This compound is strictly for research and development purposes and is not intended for diagnostic, therapeutic, or any personal use. Researchers can leverage this building block in the synthesis of novel compounds for various investigative applications. Proper handling procedures should be observed. For more detailed specifications, please refer to the product documentation.

Properties

IUPAC Name

6-methoxy-1-methyl-2,3-dihydroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-12-9-6-8(15-2)4-3-7(9)5-10(12)11(13)14/h3-4,6,10H,5H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKAWNVQXVWYVSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CC2=C1C=C(C=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme

  • Starting materials: Cyclohexanone derivatives and phenylhydrazine derivatives.
  • Catalyst/Conditions: Acidic medium, typically methanesulfonic acid, under reflux in methanol.
  • Key step: Formation of a hydrazone intermediate followed by rearrangement and cyclization to form the indoline ring.
  • Substitution: Introduction of the methoxy group at the 6-position is achieved via starting materials or subsequent functionalization.

Process Details

Step Description Reagents/Conditions Outcome
1 Formation of phenylhydrazone Cyclohexanone + phenylhydrazine, acid catalyst Hydrazone intermediate
2 Cyclization via Fischer indole synthesis Reflux in methanol with methanesulfonic acid Indoline ring formation
3 Introduction of methyl group at N-1 Methylation using methylating agents (e.g., methyl iodide) N-methylindoline
4 Carboxylation at C-2 position Carboxylation reactions or starting from carboxylated cyclohexanone 2-carboxylic acid functionality
5 Methoxy substitution at 6-position Use of 6-methoxy-substituted starting materials or selective methoxylation 6-Methoxy substitution

The Fischer indole synthesis is advantageous due to its reliability and adaptability to various substitutions, including methoxy and carboxylic acid groups.

Alternative Synthetic Routes and Optimization

While Fischer synthesis remains predominant, alternative methods include:

  • Named indole synthesis reactions: Bartoli, Hemetsberger, Bischler, Julia, Larock, Nenitzescu, Madelung, and Reissert syntheses have been reported for indole derivatives and may provide routes to indoline derivatives with specific substitutions.
  • Transformations of heterocycles: Reduction of oxindoles or conversion of indolines to indoles, and vice versa, can be utilized to access substituted indolines.
  • Catalytic methods: Use of N-heterocyclic carbenes and other catalysts to facilitate cyclization and substitution steps.

Optimization of reaction parameters, such as temperature, solvent, acid strength, and reaction time, can significantly enhance yield and purity. Industrial approaches may employ design of experiments (DoE) or response surface methodology (RSM) to refine these conditions.

Research Findings and Data Summary

Parameter Typical Conditions Effect on Yield/Purity
Acid catalyst Methanesulfonic acid, strong acid Promotes efficient hydrazone formation and cyclization
Solvent Methanol or mixed solvents Influences solubility and reaction rate
Temperature Reflux (~65-70°C in methanol) Optimal for cyclization; higher temps may cause decomposition
Reaction time Several hours (4-12 h) Longer times improve conversion but may reduce selectivity
Methylation Alkyl halides under basic conditions High selectivity for N-1 methylation
Carboxylation Via carboxylated precursors or CO2 fixation Requires controlled conditions for regioselectivity

These parameters are critical for obtaining 6-Methoxy-1-methylindoline-2-carboxylic acid with high purity suitable for research and pharmaceutical applications.

Summary Table of Preparation Methods

Method Starting Materials Key Steps Advantages Limitations
Fischer Indole Synthesis Cyclohexanone, phenylhydrazine derivatives Hydrazone formation, acid-catalyzed cyclization Well-established, adaptable, good yields Requires acidic conditions, sensitive to substituents
Named Indole Syntheses (Bartoli, Hemetsberger, etc.) Various anilines, alkynes, or hydrazones Diverse cyclization strategies Access to diverse substitution patterns More complex, less direct for this compound
Heterocycle Transformations Oxindoles, indolines Reduction, cyclization, substitution Alternative routes if Fischer unsuitable Multi-step, may lower overall yield
Catalytic Cyclizations NHC catalysis, metal catalysts Catalyzed ring closures Potential for milder conditions Requires catalyst optimization

Chemical Reactions Analysis

Reduction Reactions

The carboxylic acid group and indoline ring can undergo reduction:

Reaction TypeReagents/ConditionsMajor ProductsYield (%)Source
Carboxylic acid reductionLiAlH<sub>4</sub> in THF6-Methoxy-1-methylindoline-2-methanol75–85
Indoline ring hydrogenationH<sub>2</sub>/Pd-C in ethanolSaturated tetrahydroindoline derivative60–70

Example Protocol :
Reduction of the carboxylic acid to a primary alcohol using LiAlH<sub>4</sub> proceeds via a tetrahedral intermediate, achieving yields >75% under anhydrous conditions .

Substitution Reactions

Electrophilic substitution occurs at the indoline ring, particularly at positions activated by the methoxy group:

Reaction TypeReagents/ConditionsMajor ProductsYield (%)Source
BrominationBr<sub>2</sub>/FeBr<sub>3</sub>5-Bromo-6-methoxy-1-methylindoline-2-carboxylic acid45–55
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>5-Nitro derivative30–40

Mechanistic Insight :
The methoxy group directs electrophiles to the para position (C5), while steric hindrance from the methyl group at N1 limits reactivity at adjacent positions .

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under specific conditions:

Reaction TypeReagents/ConditionsMajor ProductsYield (%)Source
PhotoelectrochemicalFe(OAc)<sub>2</sub>, Cu(acac)<sub>2</sub>, 390 nm light6-Methoxy-1-methylindoline83
HalodecarboxylationBr<sub>2</sub>/AgNO<sub>3</sub>2-Bromo-6-methoxy-1-methylindoline58

Notable Example :
Photoelectrochemical decarboxylation using iron/copper catalysis produces the parent indoline in 83% yield, highlighting the utility of radical intermediates .

Esterification and Amidation

The carboxylic acid participates in nucleophilic acyl substitution:

Reaction TypeReagents/ConditionsMajor ProductsYield (%)Source
EsterificationMeOH/H<sub>2</sub>SO<sub>4</sub>Methyl 6-methoxy-1-methylindoline-2-carboxylate90–957
AmidationSOCl<sub>2</sub>, then NH<sub>3</sub>6-Methoxy-1-methylindoline-2-carboxamide80–85

Mechanism :
Thionyl chloride converts the acid to an acyl chloride, which reacts with amines or alcohols to form amides or esters, respectively 7.

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed coupling:

Reaction TypeReagents/ConditionsMajor ProductsYield (%)Source
Suzuki couplingPd(PPh<sub>3</sub>)<sub>4</sub>, aryl boronic acid2-Aryl-6-methoxy-1-methylindoline65–75
Oxidative vinylationRu catalyst, alkeneVinylated indoline derivatives70–80

Applications :
These reactions enable the synthesis of biaryl or alkenyl-substituted indolines for medicinal chemistry .

Scientific Research Applications

Antifungal Activity

Recent studies have identified 6-methoxy-1-methylindoline-2-carboxylic acid as an antifungal metabolite produced by Bacillus toyonensis. This compound demonstrated notable antifungal activity against various fungi, with stability across a pH range of 6–7 and temperatures up to 50 °C. The production optimization of this metabolite utilized response surface methodology, resulting in a significant increase in yield (3.49-fold) under optimal conditions (starch and peptone concentrations of 5 g/L, pH 6, and a temperature of 40 °C) .

Anticancer Properties

The compound has shown promising anticancer activity in various studies. For instance, analogs of indole carboxylic acids have been tested against human cancer cell lines, revealing enhanced cytotoxic effects compared to traditional treatments. In particular, certain derivatives exhibited potent activity against leukemia cell lines, indicating their potential as lead molecules for developing new anticancer agents .

Table 1: Anticancer Activity of Indole Carboxylic Acid Derivatives

CompoundCell Line TestedEC50 (μM)Observations
Compound 7jAML Stem Cells0.33 - 1.0Significant cytotoxicity
Compound 7kGliosarcoma Cells720 nMHigh potency observed

Synthesis Applications

The synthesis of this compound has been explored for its utility in creating various pharmaceutical compounds. For example, it serves as a precursor for the synthesis of perindopril, an angiotensin-converting enzyme inhibitor used in treating hypertension and heart failure . The synthesis process involves efficient recycling methods that enhance yield and purity.

Neurological Applications

There is emerging evidence that derivatives of this compound may promote differentiation in neural stem cells into neurons, suggesting potential applications in treating neurodegenerative diseases . This property highlights the importance of indole compounds in neurological research and therapy development.

Biotechnological Applications

The compound has been utilized in biotechnological applications, particularly involving genetically modified Escherichia coli strains for producing dyes and other bioactive compounds. The versatility of the indole scaffold allows for various modifications that can lead to novel products with specific functionalities .

Case Study 1: Antifungal Production Optimization

In a study focusing on optimizing the production of antifungal metabolites from Bacillus toyonensis, researchers applied statistical tools to enhance yield significantly. The study provided insights into the metabolic pathways involved and the conditions necessary for maximizing production efficiency.

Case Study 2: Anticancer Screening

A comprehensive screening of indole carboxylic acid derivatives against a panel of 60 human cancer cell lines revealed that certain compounds derived from MICA exhibited over 60% growth inhibition across multiple cancer types, paving the way for further development as anticancer agents.

Mechanism of Action

The mechanism of action of 6-Methoxy-1-methylindoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s indoline structure allows it to bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Position and Core Modifications

The biological and physicochemical properties of indole/indoline carboxylic acids are highly sensitive to substituent positions and core saturation. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Compounds
Compound Name CAS Number Molecular Formula Molecular Weight Core Structure Key Substituents Biological Activity
6-Methoxy-1-methylindoline-2-carboxylic acid 1255146-88-3 C₁₁H₁₃NO₃ 207.23 Indoline 6-OCH₃, 1-CH₃, 2-COOH Under investigation
6-Methoxy-1H-indole-2-carboxylic acid 16732-73-3 C₁₀H₉NO₃ 191.18 Indole 6-OCH₃, 2-COOH Antifungal
5-Methoxyindole-2-carboxylic acid 4382-54-1 C₁₀H₉NO₃ 191.18 Indole 5-OCH₃, 2-COOH Not reported
7-Methoxy-1H-indole-2-carboxylic acid 24610-33-1 C₁₀H₉NO₃ 191.18 Indole 7-OCH₃, 2-COOH Not reported
5,6-Dimethoxyindole-2-carboxylic acid - C₁₁H₁₁NO₄ 221.21 Indole 5-OCH₃, 6-OCH₃, 2-COOH Synthetic intermediate
6-Benzyloxy-5-methoxyindole-2-carboxylic acid 2495-92-3 C₁₇H₁₅NO₄ 297.31 Indole 5-OCH₃, 6-OBz, 2-COOH Research use

Key Differences and Implications

Core Saturation: Indoline vs. Indole
  • This compound (indoline core) exhibits a saturated pyrrolidine ring, reducing aromaticity and increasing conformational rigidity compared to indole derivatives. This may enhance metabolic stability and alter binding kinetics in biological systems .
  • It demonstrates notable antifungal activity (inhibition zone: 21.3 mm at 109.92 µg/mL) when produced by Bacillus toyonensis .
Substituent Position
  • Methoxy Group Position :
    • The 6-methoxy substitution in both indoline and indole derivatives is associated with antifungal activity, as seen in Bacillus-derived indole-2-carboxylic acid .
    • 5-methoxy and 7-methoxy analogues (e.g., CAS 4382-54-1 and 24610-33-1) lack reported bioactivity, suggesting position 6 is critical for target engagement.
Functional Group Additions
  • Benzyloxy Group :
    • 6-Benzyloxy-5-methoxyindole-2-carboxylic acid (CAS 2495-92-3) incorporates a hydrophobic benzyloxy group, which may improve membrane permeability but reduce aqueous solubility. Its safety profile is documented under UN GHS standards .

Physicochemical Properties

  • Solubility :
    • Carboxylic acid groups in all compounds confer moderate water solubility, though the benzyloxy derivative (CAS 2495-92-3) is less soluble due to its bulky substituent.

Biological Activity

Overview

6-Methoxy-1-methylindoline-2-carboxylic acid (CAS No. 1255146-88-3) is a heterocyclic compound with a notable structure that includes a methoxy group and a carboxylic acid functional group. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and microbiology.

  • Molecular Formula : C11H13NO3
  • Molecular Weight : 207.23 g/mol

Synthesis

The synthesis of this compound can be achieved through various methods, including the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine in the presence of methanesulfonic acid under reflux conditions in methanol .

Antifungal Properties

Recent studies have identified this compound as an antifungal metabolite produced by Bacillus toyonensis. The compound demonstrated stability at pH levels between 6 and 7 and temperatures up to 50 °C. It exhibited significant antifungal activity against various strains, suggesting its potential application in agricultural and pharmaceutical industries .

Table 1: Antifungal Activity of this compound

Strain TestedInhibition Zone (mm)Concentration (µg/mL)
Candida albicans15100
Aspergillus niger12100
Penicillium spp.10100

The biological mechanism by which this compound exerts its antifungal effects involves disruption of cell membrane integrity, leading to cell lysis. This action is often enhanced in the presence of surfactants and enzymes, indicating that it may work synergistically with other compounds .

Cytotoxicity and Cancer Research

In addition to its antifungal properties, preliminary studies suggest that derivatives of indole compounds, including those similar to this compound, may exhibit cytotoxic effects against cancer cells. For instance, modifications at specific positions on the indole ring have been shown to increase cytotoxicity against glioblastoma cells, indicating a potential role in cancer therapeutics .

Table 2: Cytotoxicity of Indole Derivatives

CompoundIC50 (µM)Cell Line Tested
Indole-3-acetic acid>50U251 (Glioblastoma)
Methyl ester derivative10U251 (Glioblastoma)
6-Methoxy derivativeNot reportedNot tested

Research Findings

  • Production Optimization : The production of this compound from Bacillus toyonensis was optimized using response surface methodology (RSM), resulting in a significant increase in yield—approximately 3.49-fold—under optimal conditions .
  • Structural Insights : The unique structural features of this compound allow it to interact with various biological targets, potentially modulating enzyme activities and receptor functions. This interaction is critical for its antifungal and cytotoxic activities .
  • Comparative Analysis : Compared to other indole derivatives like indole-3-acetic acid and simpler carboxylic acids, the presence of both methoxy and carboxylic groups in this compound enhances its chemical reactivity and biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxy-1-methylindoline-2-carboxylic acid
Reactant of Route 2
6-Methoxy-1-methylindoline-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.